ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)14-9-8-12(10-14)19(16,17)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSCXYRXABQXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolidine Core Formation
The pyrrolidine ring serves as the structural backbone of ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate. Cyclization methods often begin with linear precursors such as γ-amino alcohols or allylic amines. A notable approach involves the use of vinyl sulfones as intermediates. For example, the reaction of sulfonylbutadiene derivatives with primary amines under basic conditions generates pyrrolidine frameworks through a [3+2] cycloaddition mechanism. In one protocol, 2,3-O-isopropylidene-D-erythronolactol was converted to a vinyl sulfone intermediate, which subsequently underwent nucleophilic attack by benzylamine to yield a substituted pyrrolidine. This method achieved a 97% yield for the benzoylated derivative, demonstrating the efficiency of sulfone-mediated cyclization.
Alternative routes employ decarboxylative cyclization of diester precursors. The Krapcho decarboxylation of spirocyclic diesters, as described in a ChemRxiv study, selectively cleaves one ester group while preserving the pyrrolidine structure. For instance, treatment of diester 3b with lithium chloride in dimethylformamide at 150°C produced monoester 4b in 85% yield, which was further reduced to the target pyrrolidine.
Esterification and Protecting Group Strategies
The ethyl carboxylate group at the 1-position is typically introduced early in the synthesis to protect the pyrrolidine nitrogen. Esterification via carbodiimide coupling (e.g., using EDCl and HOBt) of pyrrolidine-1-carboxylic acid with ethanol is a common approach. However, direct esterification of preformed pyrrolidines may lead to racemization. To address this, the US8344161B2 patent recommends enantioselective hydrogenation of a propargylamine precursor followed by esterification under mild acidic conditions. This method achieved >99.9% enantiomeric excess (ee) for the final product, highlighting its utility for chiral synthesis.
Protecting group chemistry plays a pivotal role in multistep syntheses. The tert-butoxycarbonyl (Boc) group is frequently used to shield the pyrrolidine nitrogen during sulfonation or oxidation steps. For instance, Boc protection of pyrrolidine 5b prior to borane-mediated reduction ensured regioselectivity, yielding the desired ethyl ester in 91% yield. Subsequent Boc deprotection with trifluoroacetic acid restored the free amine for further functionalization.
Purification and Characterization
Crude reaction mixtures often require liquid-liquid extraction and chromatographic purification . A standard workup involves partitioning the mixture between ethyl acetate and brine, followed by drying over sodium sulfate and concentration. For example, the PMC study isolated pyrrolidine 12 via extraction with ethyl acetate (3 × 10 mL) and flash chromatography (n-hexane/ethyl acetate 8:2), achieving 80% recovery.
Crystallization is employed for final purification, particularly for enantiomerically pure products. Acidification of the aqueous layer to pH 2.5 precipitated the target compound as a white solid in 83% yield, as demonstrated in the US8344161B2 patent. Purity and enantiomeric excess were confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Stereochemical Considerations
The 3-position chirality of this compound is crucial for its biological activity. Asymmetric synthesis using chiral auxiliaries or catalysts is preferred over resolution of racemates. The CN1229077A patent discloses a resolution-free method where enantioselective cyclization of a γ-amino alcohol precursor yielded the (S)-configured product with 99% ee.
Epimerization at the 3-position can occur under basic conditions, as noted in the PMC study. To mitigate this, reactions involving strong bases (e.g., n-BuLi) are conducted at low temperatures (−78°C), reducing epimerization to <2%.
Scale-Up and Industrial Applications
Large-scale synthesis (multigram to kilogram) necessitates optimized conditions for cost and time efficiency. The ChemRxiv protocol for spirocyclic proline derivatives exemplifies a scalable route, using inexpensive reagents like borane dimethyl sulfide and ethanol/water mixtures for workup. Key parameters for scale-up include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 25–80°C | 85–91 |
| Reaction Time | 2–24 hours | 78–97 |
| Catalyst Loading | 5 mol% Pd/C | 80–99 |
Industrial applications prioritize continuous flow chemistry to enhance reproducibility. A patent by US8344161B2 describes a continuous hydrogenation process using a fixed-bed reactor, achieving 99% conversion with minimal catalyst degradation.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may also play a role in binding to target molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Structural and Functional Group Comparisons
Physicochemical and Functional Properties
Solubility and Lipophilicity :
- The benzenesulfonyl group increases lipophilicity compared to polar groups like hydroxyethoxy () or acetamidomethyl ().
- Ethyl vs. tert-butyl esters : Ethyl esters (target compound) are less sterically hindered and more prone to hydrolysis than tert-butyl esters, which offer enhanced stability under acidic conditions .
Stereochemical Considerations :
- Compounds like (S)-tert-butyl 3-(acetamidomethyl)pyrrolidine-1-carboxylate () highlight the role of stereochemistry in biological activity, though stereochemical data for the target compound are unavailable in the evidence .
Biological Activity
Ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and structure-activity relationships (SAR). The synthesis methods and case studies highlighting its efficacy in various biological assays are also discussed.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with an ethyl carboxylate group and a benzenesulfonyl moiety. The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrrolidine core followed by the introduction of the benzenesulfonyl group.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, this compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.
- Case Study : In a study published in Organic & Biomolecular Chemistry, compounds similar to this compound were shown to inhibit cell proliferation in MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer) cell lines with IC50 values ranging from 11.4 µM to 19.8 µM .
Enzyme Inhibition
The compound's biological activity extends to enzyme inhibition, particularly targeting poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
- Mechanism : The benzenesulfonyl group enhances binding affinity to the PARP active site, potentially leading to increased cytotoxicity in cancer cells by preventing DNA repair .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring can significantly influence potency and selectivity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Benzenesulfonyl | Increased binding affinity to PARP | |
| Alkyl groups | Enhanced membrane permeability | |
| Electron-withdrawing groups | Improved anticancer activity |
Research Findings
Several studies have focused on the biological implications of this compound:
- Cytotoxicity Studies : this compound has shown promising results in inhibiting tumor growth in vitro, with ongoing research aimed at elucidating its mechanisms of action.
- In Vivo Studies : Preliminary animal model studies suggest that this compound may reduce tumor size and improve survival rates when administered alongside conventional therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
